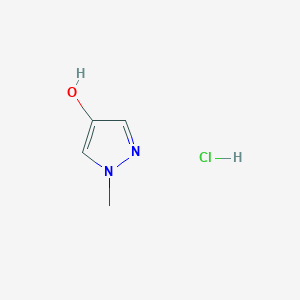

1-methyl-1H-pyrazol-4-ol hydrochloride

Description

Historical Context and Significance of Pyrazole (B372694) Heterocycles in Organic Synthesis

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org A significant early synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org However, it is the Knorr pyrazole synthesis, also developed by Ludwig Knorr, that remains a cornerstone of pyrazole chemistry. This method involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comchemhelpasap.com A variation of this reaction, the condensation of hydrazines with β-ketoesters, leads to the formation of pyrazolones. chemhelpasap.com

The significance of pyrazole heterocycles in organic synthesis is vast and multifaceted. They serve as crucial building blocks, or synthons, for the construction of more complex molecules. nih.gov The pyrazole ring is a key pharmacophore in medicinal chemistry, meaning it is a molecular feature responsible for a drug's pharmacological activity. numberanalytics.comnih.gov This has led to the incorporation of the pyrazole scaffold into a wide array of pharmaceuticals. mdpi.com Beyond medicine, pyrazole derivatives find applications in agrochemicals, such as pesticides and herbicides, and in materials science for the development of compounds with specific properties like luminescence. numberanalytics.comresearchgate.net

The enduring importance of pyrazoles in modern chemistry is underscored by the continuous development of new synthetic methodologies, including transition metal-catalyzed reactions like palladium-catalyzed cross-coupling, which allow for the precise and efficient synthesis of complex pyrazole derivatives. numberanalytics.com

The Unique Architectural Features and Reactivity Potential of Pyrazolol and Pyrazolone (B3327878) Scaffolds

Pyrazolol and pyrazolone scaffolds possess distinct architectural features that dictate their chemical behavior. Pyrazole itself is a weak base and an aromatic heterocycle. wikipedia.orgnih.gov As a π-excessive system, it is prone to electrophilic substitution, which preferentially occurs at the 4-position. nih.gov Nucleophilic attacks, on the other hand, are more likely to happen at the 3 and 5-positions. nih.gov The presence of two nitrogen atoms within the five-membered ring influences its electronic distribution and reactivity. globalresearchonline.net One nitrogen atom is pyridine-like, readily accepting a proton, while the other is pyrrole-like, capable of donating a proton, giving N-unsubstituted pyrazoles amphoteric properties. globalresearchonline.net

A key characteristic of pyrazolones is their ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of pyrazolones, this often involves the migration of a proton and a shift of a double bond. While they are often drawn in their keto form, the enol tautomer, which benefits from the aromaticity of the five-membered ring, is generally the major structural form observed. chemhelpasap.com This tautomerism is a critical factor in their reactivity and interactions with other molecules.

The reactivity of the pyrazole ring can be significantly influenced by the nature and position of substituents. These substituents can modulate the electron density of the ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack and influencing its acidic or basic character. globalresearchonline.net This tunability makes the pyrazole scaffold a versatile platform for designing molecules with specific chemical and physical properties.

Rationale for In-depth Academic Inquiry into 1-Methyl-1H-pyrazol-4-ol Derivatives

The academic interest in 1-methyl-1H-pyrazol-4-ol derivatives stems from the broader significance of the pyrazole core in various scientific disciplines. The methylation at the 1-position and the hydroxyl group at the 4-position introduce specific electronic and steric features that can fine-tune the molecule's properties and reactivity.

In the context of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold." This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of its substituents. The exploration of derivatives of 1-methyl-1H-pyrazol-4-ol allows researchers to systematically investigate structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds, chemists can identify the key molecular features responsible for a desired biological effect. For instance, in the development of Hsp90 inhibitors for cancer therapy, the synthesis and SAR of 3,4-diaryl pyrazoles were extensively studied to optimize their potency. nih.gov

Furthermore, the synthesis of novel derivatives provides opportunities to explore new chemical space and potentially discover compounds with unprecedented biological activities or material properties. The functional groups on the 1-methyl-1H-pyrazol-4-ol scaffold, namely the N-methyl group and the C4-hydroxyl group, offer sites for further chemical modification, allowing for the creation of diverse molecular libraries for screening.

Overview of Research Trajectories for Pyrazole-Based Compounds

The research trajectories for pyrazole-based compounds are diverse and continue to expand. A significant portion of this research is concentrated in the field of drug discovery and development. Pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas. nih.govmdpi.com Notably, the number of approved drugs containing a pyrazole nucleus has seen a significant increase in recent years. tandfonline.com

Table 1: Examples of Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Area |

|---|---|

| Celecoxib | Anti-inflammatory nih.gov |

| Sildenafil | Erectile Dysfunction tandfonline.com |

| Rimonabant | Anti-obesity (withdrawn) nih.gov |

In the realm of agrochemicals, research focuses on the development of new pyrazole-containing pesticides and herbicides with improved efficacy and selectivity. researchgate.net The structural versatility of the pyrazole ring allows for the design of compounds that can target specific biological pathways in pests and weeds while minimizing harm to non-target organisms and the environment. researchgate.net

Materials science represents another burgeoning area of pyrazole research. Scientists are exploring the use of pyrazole derivatives in the creation of novel materials such as luminescent compounds and conducting polymers. numberanalytics.com The unique electronic properties of the pyrazole ring make it an attractive component for designing materials with specific optical and electronic functionalities.

Furthermore, pyrazoles play a crucial role in coordination chemistry, where they can act as ligands that bind to metal ions, forming coordination complexes with applications in catalysis and as chemosensors for the detection of cations and anions. researchgate.net The ongoing exploration of pyrazole chemistry promises to yield further innovations across these and other scientific disciplines.

Properties

IUPAC Name |

1-methylpyrazol-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-6-3-4(7)2-5-6;/h2-3,7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVNJBVFZPBGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1 Methyl 1h Pyrazol 4 Ol Core and Its Diverse Analogs

Classical Cyclocondensation Routes to Pyrazole (B372694) Systems

The most traditional and widely employed method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, remains a cornerstone of pyrazole chemistry due to its simplicity and reliability. beilstein-journals.orgyoutube.com

The seminal method for obtaining substituted pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.gov This reaction, first reported by Knorr in 1883, is a direct and rapid pathway to polysubstituted pyrazoles. mdpi.comnih.gov The versatility of this method stems from the wide availability of both hydrazine derivatives and various 1,3-difunctional compounds, such as β-diketones, α,β-unsaturated ketones, and β-enaminones. mdpi.comresearchgate.net

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two regioisomers can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack. mdpi.comnih.gov However, reaction conditions can often be tuned to favor the formation of a specific isomer. For instance, condensing various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium can yield the desired pyrazole with good yields and high regioselectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| Hydrazine Derivative | 1,3-Diketone | Acidic Medium | Polysubstituted Pyrazole | nih.gov |

| Phenylhydrazine (B124118) | Ethyl Acetoacetate (B1235776) | Base Catalysis | Pyrazolone (B3327878) Derivative | researchgate.net |

| Hydrazine Hydrate (B1144303) | α,β-Unsaturated Aldehyde | Dehydrogenation | Pyrazole | ijraset.com |

| Tosylhydrazine | 1,3-Diketone | Lewis Acid | Sulfonated Pyrazole | mdpi.com |

This table provides an interactive overview of typical reactant pairings in classical pyrazole synthesis.

The mechanism of the Knorr pyrazole synthesis involves a series of condensation and cyclization steps. ijraset.comjk-sci.com The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl compound. ijraset.com This is followed by dehydration to form an imine or hydrazone intermediate. youtube.comjk-sci.com

A significant class of pyrazole analogs are the pyrazol-5-ones, also known as pyrazolones. These compounds are readily synthesized via the cyclocondensation of β-ketoesters, such as ethyl acetoacetate, with hydrazine derivatives. rjpbcs.comresearchgate.net For example, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol (B145695) yields 3-methyl-1H-pyrazol-5(4H)-one. rjpbcs.com Similarly, reacting ethyl acetoacetate with phenylhydrazine is a common method for preparing 3-methyl-1-phenyl-1H-pyrazol-5-ol. researchgate.net

These pyrazolone scaffolds can be further functionalized. A three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate, can produce 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov Alum (KAl(SO4)2∙12H2O) has also been identified as an inexpensive and reusable catalyst for similar syntheses under solvent-free conditions. researchgate.net

Advanced Synthetic Strategies for Pyrazole Construction

While classical methods are robust, modern organic synthesis has driven the development of more sophisticated and efficient strategies for constructing the pyrazole core, often providing access to previously inaccessible derivatives. mdpi.com These advanced methods include transition-metal catalysis and protocols based on photoredox chemistry and multicomponent reactions.

Transition-metal catalysis offers powerful alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net Direct C-H functionalization reactions catalyzed by transition metals provide a single-step route to a wide array of functionalized pyrazoles. rsc.orgresearchgate.net

Various catalytic systems have been developed:

Palladium Catalysis: Palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of methylhydrazine provides a one-pot route to 1,3,5-substituted pyrazoles. nih.gov

Copper Catalysis: Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is an effective method for synthesizing substituted pyrazoles. organic-chemistry.org Copper catalysis can also facilitate domino C-N coupling/hydroamination reactions. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts can be used for the multicomponent synthesis of complex pyrazole structures through C-H bond activation and subsequent coupling with internal alkynes. rsc.org

Iron Catalysis: An iron-catalyzed route allows for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

These methods often exhibit high efficiency and regioselectivity, expanding the synthetic toolbox for pyrazole chemistry. rsc.org

In recent years, multicomponent reactions (MCRs) and photoredox catalysis have emerged as highly efficient and sustainable strategies for synthesizing complex molecules, including pyrazole derivatives. beilstein-journals.orgnih.gov

Multicomponent Reactions (MCRs) combine three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govmdpi.com This approach is valued for its operational simplicity, time efficiency, and atom economy. mdpi.com Numerous bioactive pyrazole derivatives have been synthesized using MCRs, such as the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate to form pyrano[2,3-c]pyrazoles. mdpi.com The in-situ generation of 1,3-dicarbonyl compounds, which are then trapped by hydrazines, is a common strategy in MCR-based pyrazole syntheses. beilstein-journals.orgnih.gov

Photoredox Catalysis utilizes visible light to initiate chemical transformations via single-electron transfer pathways. acs.org This has been applied to pyrazole synthesis in innovative ways. For example, a domino sequence involving a photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed oxidative deformylation has been developed. acs.org In this protocol, an α,β-unsaturated aldehyde acts as a surrogate for an alkyne, with the aldehyde functioning as a photoremovable directing group, enabling the regioselective synthesis of tri- and tetrasubstituted pyrazoles under mild, green-light irradiation. acs.org

Contemporary Green Chemistry Methodologies in Pyrazole Synthesis

In recent years, the principles of green chemistry have become integral to the synthesis of pyrazole derivatives, aiming to reduce environmental impact by using safer solvents, minimizing waste, and employing energy-efficient methods. nih.govjetir.org These approaches are not only environmentally benign but also often result in high yields and operational simplicity. nih.gov

Key green strategies in pyrazole synthesis include:

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. researchgate.netnih.gov

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can accelerate reactions and enhance product purity. ekb.eg

Use of green catalysts: Researchers are exploring the use of recyclable catalysts and environmentally friendly reagents, such as ammonium (B1175870) chloride, to drive pyrazole formation. jetir.org

Solvent-free reactions: Conducting reactions without a solvent or in green solvents like water minimizes the use of hazardous organic substances. nih.gov

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form the final product, are highly atom-economical and efficient. nih.gov

These methodologies are increasingly being applied to the synthesis of various pyrazole scaffolds, contributing to more sustainable chemical manufacturing. researchgate.net

Strategies for Derivatization and Functionalization of the 1-Methyl-1H-pyrazol-4-ol Moiety

The functionalization of the 1-methyl-1H-pyrazol-4-ol core is crucial for tuning its physicochemical properties and biological activity. Various strategies have been developed to selectively introduce substituents at different positions of the pyrazole ring and to chemically modify the hydroxyl group.

Selective Functionalization at Various Ring Positions of the Pyrazole Nucleus

The pyrazole ring exhibits distinct reactivity at its different carbon positions. The C4 position is generally the most nucleophilic and susceptible to electrophilic substitution. nih.gov In contrast, the C5 position has the most acidic C-H bond, allowing for selective deprotonation and subsequent reaction with electrophiles. nih.gov The C3 position is typically the least reactive towards electrophilic attack. nih.gov

Strategic functionalization can be achieved through various methods:

Direct C-H arylation: Palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups at specific positions, with reactivity generally following the order C5 > C4 >> C3. nih.gov

Halogenation and subsequent cross-coupling: Halogenation, particularly at the C4 position, provides a handle for further modifications through cross-coupling reactions like Suzuki and Sonogashira couplings. mdpi.comnih.gov

Directed ortho-metalation: This technique can be used to introduce functional groups at specific positions by using a directing group to guide the metalation. researchgate.net

These methods provide chemists with a powerful toolkit for creating a diverse library of substituted pyrazole analogs with controlled regiochemistry. nih.gov

Chemical Transformations Involving the Hydroxyl Group

The hydroxyl group at the C4 position of 1-methyl-1H-pyrazol-4-ol is a key site for chemical modification. It can undergo a variety of transformations to introduce new functional groups and link the pyrazole core to other molecules. Common reactions include:

Etherification: Formation of ethers by reacting the hydroxyl group with alkyl halides or other electrophiles.

Esterification: Conversion of the hydroxyl group to an ester, which can alter the compound's polarity and biological properties.

Dehydroxyhalogenation: Replacement of the hydroxyl group with a halogen, such as chlorine or bromine, using reagents like phosphorus oxychloride. This transformation is a common method for preparing 3/5-halopyrazoles. researchgate.net

These transformations expand the chemical space accessible from the 1-methyl-1H-pyrazol-4-ol scaffold.

Synthesis of Pyrazolyl-Urea and Other Linked Pyrazole Conjugates

The incorporation of a urea (B33335) moiety onto the pyrazole ring has been a particularly fruitful strategy in medicinal chemistry, leading to compounds with a wide range of biological activities. nih.govresearchgate.net Pyrazolyl-ureas are typically synthesized by reacting an aminopyrazole with an appropriate isocyanate. columbia.edu The urea linkage can be positioned at various points on the pyrazole nucleus, leading to distinct structure-activity relationships. nih.gov

Beyond ureas, other linked pyrazole conjugates are synthesized to explore diverse chemical functionalities. This can involve linking the pyrazole to other heterocyclic systems or functional groups through various chemical bonds. nih.govsemanticscholar.org

Introduction of Halogen and Phosphorus-Containing Substituents

The introduction of halogen atoms and phosphorus-containing groups onto the pyrazole ring can significantly influence the electronic properties and biological activity of the resulting compounds.

Halogenation: Halogenation of pyrazoles can be achieved using various reagents, including N-halosuccinimides (NXS), which are effective for introducing bromine, chlorine, or iodine at the C4 position under mild conditions. researchgate.net Direct iodination can also be accomplished using iodine in the presence of an oxidizing agent. google.com The position of halogenation can often be controlled by the reaction conditions and the substitution pattern of the pyrazole ring. researchgate.net For instance, halogenation of an unsubstituted pyrazole typically occurs first at the C4 position. researchgate.net

Introduction of Phosphorus-Containing Substituents: While less common than halogenation, the introduction of phosphorus-containing moieties can impart unique properties to pyrazole derivatives. This can be achieved through various organophosphorus chemistry reactions, although specific examples directly related to 1-methyl-1H-pyrazol-4-ol are less frequently documented in general literature.

Table 1: Summary of Synthetic Methodologies and Functionalization Strategies This table is interactive. You can sort and filter the data by clicking on the column headers.

| Category | Sub-Category | Key Methods/Reagents | Significance |

|---|---|---|---|

| Green Chemistry | Microwave-assisted | Microwave irradiation | Reduced reaction times, improved yields researchgate.netnih.gov |

| Ultrasound-assisted | Sonication | Accelerated reactions, enhanced purity ekb.eg | |

| Green Catalysts | Recyclable catalysts, ammonium chloride | Environmentally benign, reduced waste jetir.org | |

| Functionalization | Ring Positions | Direct C-H arylation, Halogenation/cross-coupling | Regiocontrolled introduction of substituents nih.govmdpi.com |

| Hydroxyl Group | Etherification, Esterification, Dehydroxyhalogenation | Diversification of functional groups researchgate.net | |

| Conjugates | Reaction with isocyanates | Access to biologically active pyrazolyl-ureas nih.govcolumbia.edu | |

| Halogenation | N-halosuccinimides (NBS, NCS, NIS), Iodine/oxidant | Introduction of halogens for further modification researchgate.netgoogle.com |

Spectroscopic and Crystallographic Elucidation of 1 Methyl 1h Pyrazol 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 1-methyl-1H-pyrazol-4-ol provides a clear fingerprint of its proton environments. The spectrum is expected to show three distinct signals corresponding to the methyl group and the two protons on the pyrazole (B372694) ring.

N-Methyl Protons (H-1') : The protons of the methyl group attached to the nitrogen atom (N1) typically appear as a sharp singlet in the upfield region of the spectrum, generally around δ 3.5-4.0 ppm. This chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atom.

Pyrazole Ring Protons (H-3 and H-5) : The pyrazole ring contains two aromatic protons at positions 3 and 5. Due to the asymmetry introduced by the hydroxyl group at position 4, these protons are chemically non-equivalent and are expected to appear as distinct singlets. In related pyrazole derivatives, these protons typically resonate in the aromatic region, around δ 7.0-7.5 ppm chemmethod.comnih.gov. The proton at H-5 may be slightly downfield compared to H-3 due to the influence of the adjacent N-methyl group.

Hydroxyl Proton (OH) : The proton of the hydroxyl group is exchangeable and often appears as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In the hydrochloride salt, protonation may occur on one of the ring nitrogens, which would lead to a broad N-H signal, further influencing the electronic environment of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Methyl-1H-pyrazol-4-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.7 | Singlet | 3H |

| H-3 | 7.2 | Singlet | 1H |

| H-5 | 7.4 | Singlet | 1H |

| O-H | Variable | Broad Singlet | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For 1-methyl-1H-pyrazol-4-ol, four distinct signals are anticipated, corresponding to the methyl carbon and the three unique carbons of the pyrazole ring.

N-Methyl Carbon (C-1') : The carbon of the N-methyl group is expected to resonate in the upfield region, typically around δ 35-40 ppm.

Pyrazole Ring Carbons :

C4 : The carbon atom bearing the hydroxyl group (C4) is expected to be significantly deshielded due to the electronegativity of the oxygen atom, with a predicted chemical shift in the range of δ 140-150 ppm.

C3 and C5 : The two remaining ring carbons, C3 and C5, are expected to appear in the aromatic region. Based on data from similar pyrazole structures, their chemical shifts are predicted to be in the range of δ 125-140 ppm nih.gov. The specific assignments can be confirmed using advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methyl-1H-pyrazol-4-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 38 |

| C3 | 130 |

| C5 | 135 |

| C4 | 145 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of 1-methyl-1H-pyrazol-4-ol hydrochloride would exhibit characteristic absorption bands confirming its structure.

O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group. The broadness is a result of intermolecular hydrogen bonding researchgate.net.

N-H⁺ Stretch : For the hydrochloride salt, protonation of a ring nitrogen atom would give rise to a broad stretching band in the 2400-3200 cm⁻¹ region.

C-H Stretches : Aromatic C-H stretching vibrations from the pyrazole ring are expected to appear just above 3000 cm⁻¹ (e.g., 3100-3180 cm⁻¹) mdpi.com. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretches : The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations typically appear in the 1400-1650 cm⁻¹ region of the spectrum mdpi.com. These bands are characteristic of the aromatic heterocyclic core.

C-O Stretch : The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected to produce a strong band in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch | 3200-3600 | Strong, Broad |

| Ammonium (B1175870) (N-H⁺) | Stretch | 2400-3200 | Broad |

| Aromatic C-H | Stretch | 3000-3150 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Ring (C=N, C=C) | Stretch | 1400-1650 | Medium-Strong |

| Phenolic C-O | Stretch | 1200-1300 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of 1-methyl-1H-pyrazol-4-ol is C₄H₆N₂O, giving it a monoisotopic mass of approximately 98.048 Da nih.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 98. The fragmentation pattern would be characteristic of the N-methylated pyrazole structure. Key fragmentation pathways for related pyrazoles often involve the robust nature of the aromatic ring researchgate.net. Expected fragments include:

Loss of CO : A common fragmentation for phenolic compounds, leading to a fragment at m/z 70.

Loss of HCN : A characteristic fragmentation of nitrogen-containing heterocyclic rings, which could lead to various smaller fragments.

Loss of a methyl radical (•CH₃) : Cleavage of the N-methyl group would result in a fragment at m/z 83.

Ring cleavage : The pyrazole ring can break apart, leading to characteristic ions such as the cyclopropenyl cation or other small charged species. For 1-methylpyrazole, an ion at m/z 81 ([M-H]⁺) is observed, resulting from the loss of a hydrogen atom from the methyl group researchgate.net.

Table 4: Predicted Mass Spectrometry Fragments for 1-Methyl-1H-pyrazol-4-ol

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 98 | [C₄H₆N₂O]⁺ | Molecular Ion [M]⁺ |

| 83 | [C₃H₃N₂O]⁺ | [M - CH₃]⁺ |

| 70 | [C₃H₆N₂]⁺ | [M - CO]⁺ |

| 54 | [C₃H₄N]⁺ | Ring fragmentation product |

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Architecture

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While specific crystallographic data for this compound is not publicly available, the solid-state architecture can be predicted based on related pyrazole derivatives mdpi.com.

The crystal structure would be significantly influenced by hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor, while the pyrazole ring nitrogens are potential acceptors. In the solid state, it is likely that strong intermolecular O-H···N hydrogen bonds would link molecules into chains, dimers, or more complex networks doi.org.

Role As a Synthetic Intermediate and Advanced Chemical Scaffold

Building Block for the Construction of Complex Heterocyclic Systems and Fused Rings

The pyrazole (B372694) nucleus is a fundamental component in a vast number of biologically active compounds and functional materials. mdpi.com 1-methyl-1H-pyrazol-4-ol hydrochloride, as a functionalized pyrazole, is a key precursor for the synthesis of intricate heterocyclic architectures and fused-ring systems. The reactivity of the pyrazole ring, particularly at the C-4 position, allows for various chemical transformations that lead to the formation of novel molecular frameworks.

One of the primary applications of pyrazole derivatives is in the construction of fused heterocyclic systems. For instance, pyrazolone (B3327878), a tautomer of hydroxypyrazole, can be acylated at the C-4 position and subsequently cyclized to form pyrano[2,3-c]pyrazol-4(1H)-one moieties. nih.gov This strategy has been successfully employed to create a range of tri-, tetra-, and pentacyclic ring systems. nih.gov The general approach involves the reaction of a pyrazolone with an appropriate ortho-halo-arenecarbonyl chloride, followed by an intramolecular cyclization to yield the desired fused heterocycle. nih.gov This methodology highlights the potential of 1-methyl-1H-pyrazol-4-ol as a starting point for generating diverse and complex scaffolds.

Furthermore, pyrazole derivatives are instrumental in the synthesis of hybrid molecules containing multiple heterocyclic units. An example is the synthesis of chromone-pyrazole dyads, where the pyrazole ring is attached to a chromone scaffold. nih.gov These hybrid compounds are of interest due to the combined biological activities of the individual heterocyclic components. nih.gov The synthesis of these molecules often involves the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones. nih.gov The versatility of pyrazole chemistry allows for the linkage of the pyrazole ring to the chromone core at different positions, leading to a variety of structural isomers. nih.gov

The following table summarizes representative examples of complex heterocyclic systems derived from pyrazole precursors:

| Starting Material | Reagents | Product | Reference |

| 3-methyl-1-phenyl-2-pyrazolin-5-one | o-halo-arenecarbonyl chloride, Ca(OH)2 | nih.govsigmaaldrich.comPyrano[2,3-c]pyrazol-4(1H)-one derivatives | nih.gov |

| 1-(2-hydroxyaryl)propane-1,3-diones with a pyrazole substituent | Catalytic HCl in refluxing ethanol (B145695) | 2-(1,3-/1,3,5-di/tri-substituted-pyrazol-5-yl)chromones | nih.gov |

| 3-(2-nitrovinyl)chromones | N-methylhydrazones, TFA | 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones | nih.gov |

Integration into Advanced Organic Materials

The unique electronic properties of the pyrazole ring make it an attractive component for the design of advanced organic materials. While specific applications of this compound in this area are not extensively documented, the broader class of pyrazole-containing molecules has shown promise in various material science applications. The ability to functionalize the pyrazole ring allows for the fine-tuning of its electronic and photophysical properties, which is crucial for the development of new materials.

Derivatives of pyrazole have been explored for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the pyrazole ring can be exploited to create materials with desirable charge-transport properties. Additionally, the introduction of various substituents onto the pyrazole core can be used to modify the emission color and efficiency of luminescent materials.

The synthesis of pyrazole-containing polymers is another area of interest. These polymers can exhibit unique thermal and mechanical properties, as well as interesting electronic and optical characteristics. The bifunctional nature of molecules like this compound could potentially be utilized in polymerization reactions to create novel polymer architectures.

Application in Coordination Chemistry and Organometallic Compound Synthesis

Pyrazole and its derivatives are widely recognized as excellent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal ions. The N-methylated pyrazole core of this compound makes it a suitable candidate for the synthesis of a variety of metal complexes. The coordination of pyrazole-based ligands to transition metals can lead to the formation of complexes with interesting catalytic, magnetic, and optical properties. chemrxiv.org

A significant class of pyrazole-based ligands is the tris(pyrazolyl)methane, or "Tp," ligands. mdpi.com These ligands are tripodal, tridentate ligands that can form stable octahedral complexes with a wide range of metal ions. The synthesis of substituted Tp ligands allows for the modulation of the steric and electronic properties of the resulting metal complexes. mdpi.com For example, the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline demonstrates the incorporation of functional groups onto the Tp framework, which can be used for further chemical modifications or to influence the properties of the metal complex. mdpi.com

The coordination chemistry of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with first-row transition metals has been investigated, revealing that the pyrazole ring typically coordinates to the metal center in a monodentate fashion through the pyridine-like nitrogen atom. chemrxiv.org This work provides a model for the expected coordination behavior of other substituted pyrazoles, including 1-methyl-1H-pyrazol-4-ol. The resulting complexes often exhibit a six-coordinate environment around the central metal atom. chemrxiv.org

The following table provides examples of pyrazole-based ligands and their applications in coordination chemistry:

| Ligand Type | Description | Application | Reference |

| Tris(pyrazolyl)methane (Tp) | Tripodal, tridentate ligands that form stable octahedral complexes with metal ions. | Catalysis, bioinorganic chemistry, materials science. | mdpi.com |

| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | A substituted pyrazole that acts as a monodentate ligand. | Synthesis of mononuclear transition metal complexes. | chemrxiv.org |

Strategic Utility in Scaffold Decoration and Combinatorial Library Design

The concept of scaffold decoration is central to modern drug discovery and involves the systematic modification of a core molecular structure to generate a library of related compounds. This compound is an ideal starting point for such endeavors due to its readily functionalizable hydroxyl group and the potential for further substitution on the pyrazole ring. The generation of combinatorial libraries based on a common scaffold allows for the rapid exploration of chemical space and the identification of molecules with desired biological activities. nih.gov

A notable example of this approach is the parallel solution-phase synthesis of a large library of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides. nih.gov This work demonstrates the feasibility of using pyrazole derivatives as key building blocks for the construction of diverse compound libraries. The key steps in this synthesis involved the condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by acylation and reduction reactions to introduce further diversity. nih.gov

The design of small molecule libraries inspired by the structures of natural products is another powerful strategy in chemical biology and medicinal chemistry. lead-discovery.de This approach, known as biology-oriented synthesis, leverages the biologically relevant chemical space occupied by natural products to guide the design of new bioactive molecules. lead-discovery.de The pyrazole scaffold, being a common motif in many biologically active compounds, is a suitable starting point for the design of natural product-like libraries. The simplification and decoration of alkaloid frameworks, for instance, has proven to be a productive strategy in medicinal chemistry. lead-discovery.de

The strategic use of this compound in scaffold decoration and combinatorial library design can be summarized in the following points:

Versatility: The presence of a hydroxyl group and a modifiable pyrazole ring allows for a wide range of chemical transformations.

Efficiency: The use of parallel synthesis techniques enables the rapid generation of large numbers of compounds. nih.gov

Biological Relevance: The pyrazole core is a well-established pharmacophore, increasing the likelihood of identifying biologically active molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-pyrazol-4-ol hydrochloride, and how can researchers optimize reaction yields?

- Methodological Answer : The Vilsmeier-Haack reaction is a common approach for synthesizing pyrazole derivatives. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are prepared via this method using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents . To optimize yields, control reaction temperatures (typically 0–5°C during reagent addition) and stoichiometric ratios (1:1.2 molar ratio of precursor to POCl₃). Post-reaction quenching with ice-water and purification via recrystallization in ethanol can improve purity .

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 207–210 nm is effective. Use a mobile phase of 0.03 M potassium dihydrogen phosphate and methanol (70:30 v/v) at 1 mL/min flow rate. Calibration curves (1–10 µg/mL) show linearity (r² > 0.999), with recovery rates of 99.7–100.1% and RSD < 1.5% for intra-day precision .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at 3200–3400 cm⁻¹ for pyrazole, O-H stretch at 2500–3000 cm⁻¹ for hydrochloride).

- ¹H/¹³C NMR : Look for pyrazole ring protons (δ 6.5–8.0 ppm) and methyl group signals (δ 2.3–2.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 148.06 for C₄H₇ClN₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze hydrogen-bonding patterns and graph-set descriptors (e.g., R₂²(8) motifs). For ambiguous electron density maps, employ twin refinement or high-resolution data (d-spacing < 0.8 Å). Cross-validate with Hirshfeld surface analysis to resolve packing ambiguities .

Q. What strategies mitigate side reactions during the synthesis of this compound analogs?

- Methodological Answer :

- Byproduct Control : Monitor chlorination side products (e.g., 5-chloro derivatives) using TLC with ethyl acetate/hexane (3:7). Add scavengers like thiourea to trap excess POCl₃ .

- Regioselectivity : Use directing groups (e.g., methoxy or nitro substituents) to favor C4-hydroxylation over C5 side reactions .

Q. How do hydrogen-bonding networks influence the stability of this compound in solid-state formulations?

- Methodological Answer : Perform temperature-dependent XRD to assess thermal stability. The compound’s hydrochloride form typically exhibits stronger N–H···Cl⁻ hydrogen bonds (2.8–3.1 Å) compared to freebase N–H···O interactions (2.9–3.3 Å). Stability correlates with higher melting points (>200°C) and reduced hygroscopicity .

Q. Can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps. Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases) can predict binding affinities. Validate with in vitro assays (IC₅₀ < 10 µM for active candidates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.